molecular formula C20H22N4O4S B2759025 4-((4-(tert-butyl)phenyl)sulfonyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazol-5-amine CAS No. 1207004-16-7

4-((4-(tert-butyl)phenyl)sulfonyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazol-5-amine

Katalognummer: B2759025
CAS-Nummer: 1207004-16-7
Molekulargewicht: 414.48
InChI-Schlüssel: VDOMVOIQAXCGGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-(tert-butyl)phenyl)sulfonyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C20H22N4O4S and its molecular weight is 414.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-((4-(tert-butyl)phenyl)sulfonyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3SC_{19}H_{24}N_4O_3S, with a molecular weight of approximately 392.48 g/mol. The structure features a triazole ring, a sulfonyl group, and a dihydrobenzo[d][1,4]dioxin moiety, which contribute to its biological properties.

Structural Formula

4 4 tert butyl phenyl sulfonyl 1 2 3 dihydrobenzo b 1 4 dioxin 6 yl 1H 1 2 3 triazol 5 amine\text{4 4 tert butyl phenyl sulfonyl 1 2 3 dihydrobenzo b 1 4 dioxin 6 yl 1H 1 2 3 triazol 5 amine}

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within the body. The sulfonyl group is known for its role in enhancing the solubility and stability of compounds, while the triazole ring can participate in hydrogen bonding and π-stacking interactions with biological macromolecules. Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in cancer proliferation pathways.

Anticancer Properties

Recent research has highlighted the potential of similar sulfonamide-containing compounds in cancer therapy. For instance:

  • In vitro studies have demonstrated that related compounds exhibit potent antiproliferative effects against various cancer cell lines. For example, a study on triazole derivatives indicated that modifications in the sulfonamide moiety significantly influenced their anticancer activity against leukemia cell lines such as MV4-11 .
CompoundIC50 (nM)Cell Line
Compound A< 10MV4-11
Compound B< 20K562

Anti-inflammatory Effects

Compounds similar to this compound have also been studied for their anti-inflammatory properties. The presence of the sulfonamide group is often associated with inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Study 1: Antiproliferative Activity

A recent study investigated the antiproliferative effects of various derivatives on MV4-11 cells. The results indicated that compounds with similar structural features to our target compound showed significant inhibition of cell growth with IC50 values ranging from 5 nM to 15 nM . This suggests that structural modifications can enhance or diminish efficacy.

Case Study 2: Mechanistic Insights

Another study focused on the mechanistic pathways influenced by these compounds. It was found that they could inhibit key signaling pathways such as FLT3 and CHK1 in acute myeloid leukemia (AML), leading to decreased phosphorylation levels of downstream targets like STAT5 and ERK . This highlights the potential for developing targeted therapies based on this compound's structure.

Eigenschaften

IUPAC Name

5-(4-tert-butylphenyl)sulfonyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-20(2,3)13-4-7-15(8-5-13)29(25,26)19-18(21)24(23-22-19)14-6-9-16-17(12-14)28-11-10-27-16/h4-9,12H,10-11,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOMVOIQAXCGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC4=C(C=C3)OCCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.